2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine
Overview
Description
2-(4-Bromophenyl)-5,8-dioxaspiro[34]octan-2-amine is a spirocyclic compound featuring a bromophenyl group and a dioxaspiro octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: A structurally related compound with a nitrogen atom in the spirocyclic ring.
2-Azabicyclo[3.2.1]octane: Another similar compound with a bicyclic structure containing a nitrogen atom.
Uniqueness
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine is unique due to the presence of the bromophenyl group and the dioxaspiro octane ring system. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-9(2-4-10)11(14)7-12(8-11)15-5-6-16-12/h1-4H,5-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYMVCJDCZOUCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)(C3=CC=C(C=C3)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728955 | |
Record name | 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199556-85-8 | |
Record name | 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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